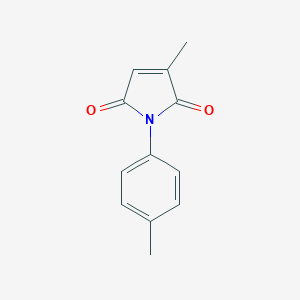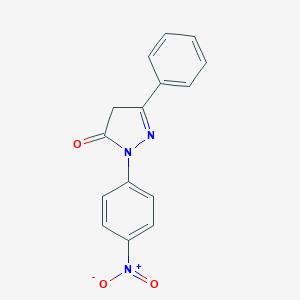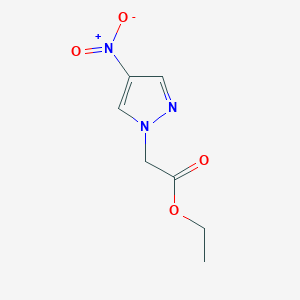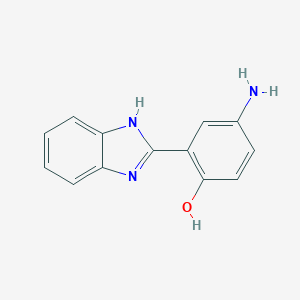
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood. However, it has been proposed that 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which play important roles in cell growth and proliferation. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of viruses, such as hepatitis C virus. In addition, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to modulate the activity of certain enzymes, such as topoisomerase II and protein kinase CK2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its poor solubility, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. One area of research is the development of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, which can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of new synthesis methods for 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can improve its purity and yield, making it more accessible for research purposes. Finally, the study of the structure-activity relationship of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can provide valuable information for the design of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol involves the reaction of 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. The purity and yield of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can be improved through various purification methods, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit anti-inflammatory and anti-viral activities. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of viruses, such as hepatitis C virus.
Propiedades
Número CAS |
98792-63-3 |
|---|---|
Nombre del producto |
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol |
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
Clave InChI |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



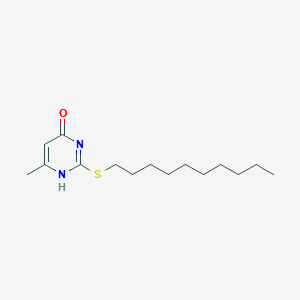

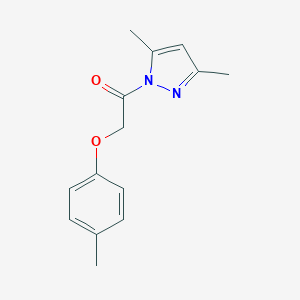


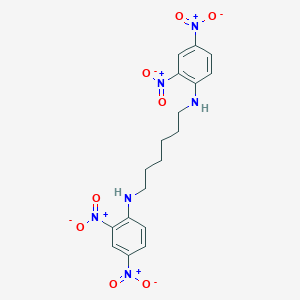
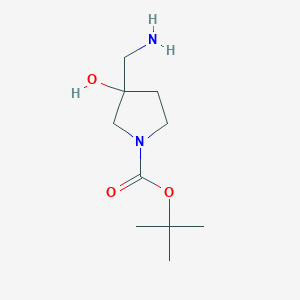
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
